molecular formula C19H21NO4 B2554708 2-[(2-Methoxyphenyl)amino]-2-oxoethyl 2-phenylbutanoate CAS No. 1210013-06-1

2-[(2-Methoxyphenyl)amino]-2-oxoethyl 2-phenylbutanoate

Cat. No.: B2554708
CAS No.: 1210013-06-1
M. Wt: 327.38
InChI Key: DGKCBWZKLUMYBY-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)amino]-2-oxoethyl 2-phenylbutanoate is an organic compound featuring a 2-oxoethyl ester backbone substituted with a 2-methoxyphenylamino group and a 2-phenylbutanoate moiety.

Properties

IUPAC Name

[2-(2-methoxyanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-15(14-9-5-4-6-10-14)19(22)24-13-18(21)20-16-11-7-8-12-17(16)23-2/h4-12,15H,3,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKCBWZKLUMYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)amino]-2-oxoethyl 2-phenylbutanoate typically involves the reaction of 2-methoxyphenyl isocyanate with 2-phenylbutanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)amino]-2-oxoethyl 2-phenylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that 2-[(2-Methoxyphenyl)amino]-2-oxoethyl 2-phenylbutanoate exhibits several biological activities:

Anti-inflammatory Properties

Compounds similar to this have demonstrated anti-inflammatory effects. For instance, studies show that related structures can inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of inflammatory mediators such as prostaglandins. This mechanism suggests potential applications in treating conditions characterized by chronic inflammation.

Cytoprotective Effects

The compound may provide cytoprotection against endoplasmic reticulum (ER) stress-induced apoptosis, particularly in pancreatic β-cells. This is crucial for diabetes research, as protecting these cells can aid in maintaining insulin production. Structure-activity relationship (SAR) studies indicate that modifications can enhance its protective efficacy.

Anticancer Activity

Preliminary investigations suggest that this compound might exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in specific cancer cell lines. These findings warrant further exploration into its mechanisms and effectiveness against various cancers.

Research Findings

A review of literature reveals significant findings regarding the biological activities of this compound:

CompoundActivityMax Activity (%)EC50 (μM)
Compound Aβ-cell protection1000.1 ± 0.01
Compound BAnticancer4518 ± 4
Compound CNeuroprotection8813 ± 1

These results highlight the diverse biological activities associated with compounds structurally related to this compound.

Case Study 1: β-cell Protective Activity

A study examined various benzamide derivatives on pancreatic β-cell viability, revealing that certain analogs exhibited significant protective effects against ER stress-induced apoptosis. The compound designated as WO5m demonstrated maximal activity at a concentration of 0.1 μM, indicating its potential as a therapeutic agent for diabetes management.

Case Study 2: Neuroprotection in Oxidative Stress Models

Another study investigated neuroprotective effects in oxidative stress models, showing that related compounds could significantly reduce neuronal cell death. This suggests their potential role in developing treatments for neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)amino]-2-oxoethyl 2-phenylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several analogs:

  • 2-oxoethyl esters: Common in compounds like [2-(4-methoxyphenyl)-2-oxoethyl] (2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoate () and 2-(4-bromophenyl)-2-oxoethyl 2-[(4-bromobenzoyl)amino]-3-methylbutanoate ().
  • Methoxyphenyl substituents: Present in N-(6-chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide () and 2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate ().
  • Phenylbutanoate derivatives: Similar to methyl 4-[N-benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate ().

Key Structural Differences :

  • The 2-phenylbutanoate group in the target compound distinguishes it from analogs with shorter alkyl chains (e.g., methyl or ethyl esters) or different aromatic substitutions (e.g., bromophenyl in ).

Physicochemical Properties

Data from analogous compounds suggest trends in solubility, stability, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features Reference
1-[2-(2-Methoxyphenyl)-2-oxoethyl]-4-{1-[2-(2-methoxyphenyl)-2-oxoethyl]pyridin-1-ium-4-yl}pyridin-1-ium dibromide (5b) C₃₂H₂₈Br₂N₂O₄ 684.39 Not reported Not given Dual pyridinium cores, dibromide salt
[2-(4-Methoxyphenyl)-2-oxoethyl] (2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoate C₂₁H₂₂FNO₅ 387.41 Not reported Not given Fluorobenzoyl substitution, stereochemistry
2-(4-Bromophenyl)-2-oxoethyl 2-[(4-bromobenzoyl)amino]-3-methylbutanoate C₂₀H₁₉Br₂NO₄ 537.18 Not reported Not given Brominated aromatic groups
Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate C₁₆H₂₁NO₄ 291.34 Not reported Not given Ethoxy-oxoethyl and benzyl groups

Observations :

  • Molecular Weight : The target compound likely has a higher molecular weight (~400–450 g/mol) compared to simpler esters (e.g., 291.34 g/mol in ) but lower than dibromide salts (684.39 g/mol in ).
  • Melting Points : Pyridinium salts (e.g., compound 5b) exhibit high thermal stability (>300°C decomposition), whereas neutral esters may have lower melting points .

Biological Activity

2-[(2-Methoxyphenyl)amino]-2-oxoethyl 2-phenylbutanoate is an organic compound belonging to the ester class, characterized by a methoxyphenyl group and an amino group. Its potential biological activities have garnered interest in medicinal chemistry, particularly for anti-inflammatory and analgesic effects. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The synthesis of this compound typically involves the reaction of 2-methoxyphenyl isocyanate with 2-phenylbutanoic acid under controlled conditions, often using dichloromethane as a solvent and triethylamine as a catalyst.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could act on receptor sites influencing pain perception and inflammatory responses.

Anti-inflammatory Effects

Studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives containing methoxy groups have shown promise in inhibiting myeloperoxidase (MPO), an enzyme linked to inflammation .

Analgesic Properties

The analgesic potential of this compound is supported by its structural similarity to known analgesics. Research indicates that compounds with similar functional groups can exert effects on pain pathways, potentially providing relief in inflammatory conditions.

Case Studies and Research Findings

  • Study on MPO Inhibition : A study demonstrated that certain derivatives effectively inhibited MPO activity in vitro, suggesting a pathway through which this compound could exert its anti-inflammatory effects. This inhibition was observed in lipopolysaccharide-stimulated human blood samples, indicating its potential utility in treating inflammatory diseases .
  • Comparative Analysis with Similar Compounds :
    Compound NameStructureBiological Activity
    4-Methoxyphenyl amineStructureAnti-inflammatory
    4-Fluorophenyl derivativesStructureAnalgesic effects
    4-Oxo derivativesStructureEnzyme inhibition
  • Pharmacological Studies : In pharmacological evaluations, compounds with similar structures have been tested for their effects on pain models in rodents, showing significant reductions in pain responses compared to controls .

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